N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of pyridine and thiazole rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the reaction of 4-methyl-2-aminopyridine with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which is then cyclized to produce the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine or thiazole derivatives.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties against strains such as Escherichia coli.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the function of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds also exhibit antibacterial activity and share structural similarities with the thiazole ring.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound has been studied for its antibacterial properties and structural characteristics.
Uniqueness
N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit β-lactamase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c1-10-2-7-16-13(8-10)18-14-17-12(9-19-14)11-3-5-15-6-4-11;/h2-9H,1H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURCHLKXGYYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=NC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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